6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride
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Overview
Description
6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a synthetic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Substitution reactions: Introduction of the ethyl and methoxyphenyl groups can be carried out through nucleophilic substitution reactions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-d]pyrimidine core, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thienopyrimidine derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: Due to its antiviral, anticancer, and anti-inflammatory properties, this compound is investigated as a potential therapeutic agent for various diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals, as well as in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride can be compared with other thienopyrimidine derivatives, such as:
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds also exhibit antiviral and anticancer activities but differ in their specific molecular targets and mechanisms of action.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a different core structure but share similar biological activities, such as enzyme inhibition and receptor modulation.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-ethyl-N-(4-methoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c1-4-13-9-14-15(17-10(2)18-16(14)21-13)19-11-5-7-12(20-3)8-6-11;/h5-9H,4H2,1-3H3,(H,17,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGPISXJLBXSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=C(C=C3)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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